Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate: is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with methyl acetoacetate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can also serve as a probe to investigate the function of thiazole-containing biomolecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active site of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 3-(2-methyl-1,3-thiazol-5-yl)propanoate
- Methyl 3-(2-methyl-1,3-thiazol-5-yl)-2-oxopropanoate
- Ethyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate
Comparison: Methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate is unique due to the presence of both an ester and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The presence of the thiazole ring also imparts specific electronic and steric properties that can influence its reactivity and binding affinity to biological targets.
Properties
Molecular Formula |
C8H9NO3S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H9NO3S/c1-5-9-4-7(13-5)6(10)3-8(11)12-2/h4H,3H2,1-2H3 |
InChI Key |
WMPMBFRHAMXBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(=O)CC(=O)OC |
Origin of Product |
United States |
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